molecular formula C8H17NO2S B1262797 Trihomomethionine

Trihomomethionine

Cat. No. B1262797
M. Wt: 191.29 g/mol
InChI Key: UKDJCWUSWYBRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihomomethionine is a sulfur-containing amino acid consisting of 2-aminoheptanoic acid having a methylthio substituent at the 7-position. It is a sulfur-containing amino acid, a non-proteinogenic alpha-amino acid and a methyl sulfide. It is a tautomer of a trihomomethionine zwitterion.

Scientific Research Applications

Role in Biosynthesis of Aliphatic Glucosinolates

Trihomomethionine is involved in the biosynthesis of aliphatic glucosinolates in Arabidopsis thaliana. Cytochrome P450 CYP79F1 catalyzes the conversion of trihomomethionine to 6-methylthiohexanaldoxime, a precursor in the formation of major glucosinolates in A. thaliana leaves. This process is significant for interactions between pests and crop plants and in cancer prevention (Hansen et al., 2001).

Influence in Amino Acid Metabolism

Research on Trichomonas vaginalis, a pathogenic microorganism, has shown that methionine and its derivatives, like trihomomethionine, play a critical role in the organism's amino acid metabolism. This insight is essential for understanding the metabolic pathways in such pathogens and developing targeted treatments (Westrop et al., 2017).

Application in Protein Engineering

Trihomomethionine and similar compounds are used in protein engineering. For example, azidohomoalanine, a methionine surrogate, can replace methionine in proteins expressed in bacteria. This allows for selective modification of proteins, demonstrating the utility of methionine analogs like trihomomethionine in bioengineering applications (Kiick et al., 2001).

Impact on Human Health

In the context of human health, studies on cystathionine beta-synthase and homocysteine metabolism have highlighted the importance of methionine and its derivatives. These studies provide insights into genetic disorders and cardiovascular diseases, underscoring the biological significance of compounds like trihomomethionine (Pogribna et al., 2001).

properties

Product Name

Trihomomethionine

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-amino-7-methylsulfanylheptanoic acid

InChI

InChI=1S/C8H17NO2S/c1-12-6-4-2-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)

InChI Key

UKDJCWUSWYBRDM-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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